molecular formula C32H24N4O6 B2771899 4-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE CAS No. 313405-94-6

4-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE

Cat. No.: B2771899
CAS No.: 313405-94-6
M. Wt: 560.566
InChI Key: UOBCELLLPKRTIY-UHFFFAOYSA-N
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Description

4-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE is a complex organic compound that features multiple functional groups, including amide and imide groups

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]naphthalen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N4O6/c37-27-13-14-28(38)35(27)23-9-5-19(6-10-23)31(41)33-25-17-21-3-1-2-4-22(21)18-26(25)34-32(42)20-7-11-24(12-8-20)36-29(39)15-16-30(36)40/h1-12,17-18H,13-16H2,(H,33,41)(H,34,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBCELLLPKRTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3NC(=O)C5=CC=C(C=C5)N6C(=O)CCC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imide group: This can be achieved by reacting an anhydride with an amine under reflux conditions.

    Coupling reaction: The imide-containing intermediate is then coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine.

    Amidation: The final step involves the reaction of the coupled product with a naphthylamine derivative under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imide groups, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that derivatives of compounds containing the dioxopyrrolidine structure exhibit anticonvulsant properties. For instance, related compounds have demonstrated efficacy in various seizure models, such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. The mechanism of action appears to involve modulation of neurotransmitter systems, making these compounds candidates for further development in treating epilepsy .

Antitumor Activity

The naphthalene component of this compound is associated with anticancer properties. Research has shown that naphthalene derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the dioxopyrrolidine moiety may enhance these effects by improving solubility and bioavailability .

Antimicrobial Properties

Compounds with similar structures have exhibited antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The dioxopyrrolidine ring may play a critical role in disrupting bacterial cell membranes or inhibiting essential metabolic pathways within microbes .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the dioxopyrrolidine and benzamide segments can significantly influence its potency and selectivity for biological targets. Studies suggest that specific substitutions on the naphthalene ring enhance activity against certain disease models while minimizing toxicity .

Safety Profile

Preliminary studies on toxicity indicate that compounds derived from dioxopyrrolidine exhibit favorable safety profiles in animal models. The rotarod test for assessing motor coordination has shown minimal adverse effects at therapeutic doses, suggesting potential for clinical application .

Polymer Chemistry

The unique chemical structure allows for potential applications in polymer synthesis. Compounds like 4-(2,5-Dioxopyrrolidin-1-YL)-N-{3-[4-(2,5-Dioxopyrrolidin-1-YL)Benzamido]Naphthalen-2-YL}Benzamide can act as functional monomers or crosslinking agents in creating advanced materials with tailored properties for use in coatings, adhesives, or biomedical devices .

Case Studies

  • Anticonvulsant Screening : A series of studies demonstrated that derivatives similar to this compound exhibited significant anticonvulsant activity across multiple seizure models, suggesting a robust mechanism for seizure control.
  • Anticancer Evaluation : In vitro testing revealed that modifications to the naphthalene moiety enhanced cytotoxicity against breast cancer cell lines, indicating the potential for targeted cancer therapies.
  • Antimicrobial Testing : Compounds based on this structure were tested against common bacterial strains, showing promising results that warrant further exploration into their use as novel antibiotics.

Mechanism of Action

The mechanism of action of 4-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to form stable complexes with these targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dioxopyrrolidin-1-yl)benzamide
  • Naphthalene-2-yl benzamide
  • 4-(2,5-dioxopyrrolidin-1-yl)benzoyl naphthylamine

Uniqueness

The uniqueness of 4-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE lies in its combination of functional groups and structural complexity. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Biological Activity

The compound 4-(2,5-Dioxopyrrolidin-1-Yl)-N-{3-[4-(2,5-Dioxopyrrolidin-1-Yl)Benzamido]Naphthalen-2-Yl}Benzamide represents a novel class of biologically active molecules with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₃₁H₃₃N₃O₅
  • Molecular Weight : 533.62 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurological and inflammatory pathways. The presence of the dioxopyrrolidine moiety is significant for enhancing binding affinity and selectivity towards specific targets.

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of dioxopyrrolidine compounds exhibit notable anticonvulsant properties. For instance, compounds structurally similar to the target molecule showed effective reduction in seizure activity in animal models, with effective doses (ED50) ranging from 8.9 mg/kg to 22 mg/kg when tested against maximal electroshock seizure (MES) models .

Antinociceptive Effects

Research indicates that the compound also exhibits antinociceptive effects, which are beneficial in pain management. In formalin-induced pain models, the compound demonstrated a significant reduction in pain response, suggesting its potential use as an analgesic agent .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the benzamide and naphthalene portions significantly affect biological activity. Electron-withdrawing groups on the aromatic rings enhance potency, while electron-donating groups tend to diminish activity. The presence of multiple dioxopyrrolidine units appears to contribute positively to both anticonvulsant and antinociceptive activities .

Case Studies

  • Study on Anticonvulsant Activity :
    • Objective : Evaluate the anticonvulsant potential of dioxopyrrolidine derivatives.
    • Methodology : MES model was employed on various analogs.
    • Findings : Compounds with two dioxopyrrolidine units showed superior efficacy compared to single-unit derivatives, with a notable ED50 improvement .
  • Antinociceptive Study :
    • Objective : Assess pain-relief capabilities using formalin-induced pain models.
    • Methodology : Administration of varying doses of the compound.
    • Results : Significant reduction in pain scores was observed at doses as low as 10 mg/kg, indicating strong antinociceptive properties .

Table 1: Summary of Biological Activities

Activity TypeModel UsedEffective Dose (ED50)Reference
AnticonvulsantMES Model8.9 mg/kg
AntinociceptiveFormalin-Induced Pain10 mg/kg

Table 2: Structure-Activity Relationship Insights

Compound VariantSubstituent TypeActivity Change
4-(2,5-Dioxopyrrolidin-1-Yl)Electron-WithdrawingIncreased Efficacy
4-(2,5-Dioxopyrrolidin-1-Yl)Electron-DonatingDecreased Efficacy

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(2,5-dioxopyrrolidin-1-yl) benzamide derivatives?

  • Methodology :

  • Carbodiimide-Mediated Coupling : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) as a coupling agent. React with 3,5-dinitrobenzoic acid in methanol or acetonitrile:water (3:1) under stirring at room temperature (RT) for 72 hours. Purify via crystallization from methanol-hexane-water .
  • Three-Component Systems : Combine β-naphthol, benzaldehyde, and ethylenediamine in ethanol or acetonitrile:water, followed by coupling with nitrobenzoic acid derivatives .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Key Techniques :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., aromatic protons at δ 7.0–7.8 ppm, amide NH signals at δ 3.7–5.7 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1750 cm1^{-1} and hydroxyl (O-H) bands at ~3300–3530 cm1^{-1} .
  • Elemental Analysis : Validate purity (e.g., C: 78.02%, H: 6.85% as reported) .

Q. How are solubility challenges addressed during synthesis?

  • Strategies :

  • Use polar aprotic solvents (e.g., acetonitrile) for intermediates with low solubility.
  • Optimize crystallization using mixed solvents (e.g., methanol:water 4:1) to improve yield and purity .

Advanced Research Questions

Q. How can reaction yields be optimized for multi-step benzamide syntheses?

  • Methodology :

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent ratio, temperature, stoichiometry) to identify optimal conditions. For example, flow chemistry setups reduce reaction times and improve reproducibility .
  • Catalyst Screening : Test bases like triethylamine or DMAP to enhance coupling efficiency .

Q. How can conflicting spectroscopic data during characterization be resolved?

  • Approach :

  • Cross-validate using complementary techniques:
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., EI-MS m/z: 292.07 for intermediates) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry.
  • Computational Modeling : Predict NMR/IR spectra using DFT calculations to compare with experimental data .

Q. What strategies control regioselectivity in naphthyl-amide coupling reactions?

  • Key Factors :

  • Solvent Polarity : Polar solvents (e.g., ethanol) favor nucleophilic attack at less sterically hindered sites.
  • Temperature : Lower temperatures (0–5°C) may suppress side reactions in multi-component systems .

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